molecular formula C16H15ClO3 B325570 4-Chlorophenyl (4-ethylphenoxy)acetate

4-Chlorophenyl (4-ethylphenoxy)acetate

Cat. No.: B325570
M. Wt: 290.74 g/mol
InChI Key: SCPLIOCPAOHIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl (4-ethylphenoxy)acetate is an ester derivative featuring a chlorophenyl group linked via an acetoxy bridge to a 4-ethylphenoxy moiety. For instance, the synthesis of Ethyl 2-(4-chlorophenoxy)acetate (compound 1) involves reacting 4-chlorophenol with ethyl 2-chloroacetate in the presence of K₂CO₃ and KI, followed by purification . Adapting this method, replacing 4-chlorophenol with 4-ethylphenol could yield this compound.

For example, imidazole derivatives with 4-chlorophenyl groups exhibit anticancer activity by targeting sirtuins , while phenoxyacetates are common in herbicides and growth regulators .

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

(4-chlorophenyl) 2-(4-ethylphenoxy)acetate

InChI

InChI=1S/C16H15ClO3/c1-2-12-3-7-14(8-4-12)19-11-16(18)20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3

InChI Key

SCPLIOCPAOHIQK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Features References
4-Chlorophenyl (3-methylphenoxy)acetate C₁₅H₁₃ClO₃ 276.71 g/mol Methyl substituent on phenoxy group; used in chemical intermediates
Cyclopentyl(4-chlorophenoxy)acetate C₁₃H₁₅ClO₃ 254.71 g/mol Cyclopentyl ester; lower molecular weight
Ethyl 4-chlorophenylacetate C₁₀H₁₁ClO₂ 198.65 g/mol Simple ethyl ester; high solubility in organic solvents
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 184.62 g/mol Methyl ester; used as a reference material in drug development
4-Chlorophenoxyacetic acid C₈H₆ClO₃ 186.58 g/mol Free acid form; plant growth regulator

Key Observations :

  • Substituent Effects : Larger substituents (e.g., cyclopentyl in ) reduce molecular weight but may hinder solubility. Methyl and ethyl groups balance lipophilicity and bioavailability .
  • Bioactivity: Ethyl esters with imidazole moieties (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate) show enhanced cytotoxicity against cancer cells due to sirtuin inhibition . In contrast, simple esters like Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate exhibit low activity, likely due to steric hindrance or metabolic instability .

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